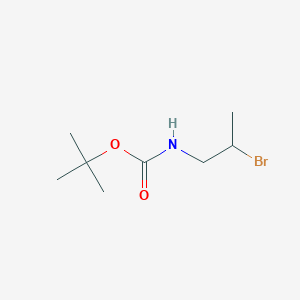
1-(2-Amino-4-bromophenyl)ethanone
Übersicht
Beschreibung
1-(2-Amino-4-bromophenyl)ethanone, also known as 4-bromo-2-aminophenyl ethanone, is a chemical compound with the molecular formula C8H8BrNO . This organic compound consists of a benzene ring with a bromine atom and an amino group attached to it . It is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-4-bromophenyl)ethanone can be represented by the InChI code: 1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 . The molecular weight of this compound is 214.06 g/mol .Physical And Chemical Properties Analysis
1-(2-Amino-4-bromophenyl)ethanone is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
Research has shown that compounds such as 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone feature intricate hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This molecular interaction is further stabilized by weak C-H...Br interactions, arranging the molecules into chains, along with additional weak Br...O, C-H...π, and C-H...O interactions, contributing to the stability of the crystal structures (Balderson et al., 2007).
Synthesis and Chemical Transformations
Novel Thiazole, Thiophene, Thienopyridine, and Thienopyrimidine Derivatives
1-(4-bromophenyl)ethanone has been utilized as a precursor in synthesizing novel compounds with potential anticancer properties. For instance, the interaction of 4-aminoacetophenone with p-tolyl sulphonamide, followed by treatment with bromine water, yields 2-bromo-1-(4-tosyl amino) phenyl]ethanone. This compound, through further reactions, leads to the creation of derivatives with anticipated medicinal importance, particularly in liver and breast cancer treatment (Hessien et al., 2009).
Synthesis of Branched Tryptamines
The Cloke-Stevens/Grandberg rearrangement of cyclopropylketone arylhydrazones, derived from arylhydrazine hydrochlorides and ketones like 1-(4-bromophenyl)ethanone, facilitates the production of tryptamine derivatives. This method proves effective in generating branched tryptamines with aryl groups in the α-position to the amino group, presenting a pathway for synthesizing enantiomerically pure tryptamines (Salikov et al., 2017).
Crystal Structure and Physical Properties
Crystal Structure of 1-(4-Bromophenyl)ethanone Derivatives
The crystal structure of 1-(4-bromophenyl)ethanone derivatives like 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one has been analyzed, revealing the formation of a new planar pyrrole ring in the structure. These studies provide insights into the molecular geometry and the interaction of the compound with other substances (Qia, 2014).
Safety and Hazards
This compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for 1-(2-Amino-4-bromophenyl)ethanone are not mentioned in the available resources, it’s worth noting that compounds of this nature are often used as intermediates in the synthesis of pharmaceuticals and organic compounds . Therefore, future research could potentially focus on exploring new synthetic routes or applications for this compound.
Eigenschaften
IUPAC Name |
1-(2-amino-4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAXUAOILUCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561073 | |
| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-bromophenyl)ethanone | |
CAS RN |
123858-51-5 | |
| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Amino-4-bromophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)









